Product packaging for 7-chloro-6-methoxy-5-methyl-1H-indole(Cat. No.:CAS No. 1260382-72-6)

7-chloro-6-methoxy-5-methyl-1H-indole

Cat. No.: B1431675
CAS No.: 1260382-72-6
M. Wt: 195.64 g/mol
InChI Key: XMIFSIGKHTUDIC-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxy-5-methyl-1H-indole is a synthetically crafted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmaceuticals and is present in a wide array of biologically active compounds and natural products . This particular molecule, with its specific chloro, methoxy, and methyl substitutions, is a valuable intermediate for researchers designing and synthesizing novel compounds. Indole derivatives are extensively investigated for their diverse biological activities, which include anticancer, antimicrobial, antiviral, and anti-inflammatory properties . For instance, closely related indole-based compounds have demonstrated remarkable cytotoxicity against cancer cell lines, such as colorectal cancer cells, by modulating key cellular pathways like PI3K/AKT/mTOR and inducing apoptosis . The structural features of this compound make it a promising precursor for the development of potential therapeutic agents, particularly as a core building block in the synthesis of more complex alkaloid-like molecules . Researchers can utilize this high-quality reagent to explore structure-activity relationships and develop new lead compounds for various diseases. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with care, referring to the safety data sheet for proper handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO B1431675 7-chloro-6-methoxy-5-methyl-1H-indole CAS No. 1260382-72-6

Properties

IUPAC Name

7-chloro-6-methoxy-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-6-5-7-3-4-12-9(7)8(11)10(6)13-2/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIFSIGKHTUDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1OC)Cl)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Methoxylation

  • Selective chlorination at the 7-position can be achieved using reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to avoid over-chlorination.
  • Methoxylation at the 6-position is typically accomplished by methylation of a hydroxy group using methyl iodide or dimethyl sulfate in the presence of base.

Methylation at the 5-Position

  • The methyl group at the 5-position can be introduced by starting from 5-methyl-substituted aniline derivatives or by selective methylation of the corresponding hydroxy or halogenated intermediate.

Indole Ring Formation

  • The Sonogashira coupling reaction is a widely used method to form substituted indoles, involving coupling of haloanilines with alkynes followed by cyclization under basic conditions.
  • Cyclization is often facilitated by bases such as potassium tert-butoxide or sodium hydride in polar aprotic solvents (e.g., NMP, DMF) at elevated temperatures (60–100 °C).

Example Synthetic Route Inspired by Related Indole Derivatives

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Halogenation (Chlorination) N-Chlorosuccinimide (NCS), AcOH, 0–25 °C ~85 Selective chlorination at 7-position
2 Methoxylation Methyl iodide, K2CO3, acetone, reflux 90 Methylation of hydroxy group at 6-position
3 Methylation (5-position) Starting from 5-methyl aniline or methylation agent 80–90 Introduces methyl group at 5-position
4 Sonogashira coupling Pd(PPh3)2Cl2, CuI, triethylamine, alkyne, RT to 60 °C 85–92 Coupling of haloaniline with alkyne intermediate
5 Cyclization Potassium tert-butoxide, NMP or DMF, 60–100 °C 75–92 Ring closure to form indole core

These yields are based on analogous compounds and reported methods for substituted indoles with similar substitution patterns.

Detailed Research Findings and Reaction Insights

  • Sonogashira coupling is a key step, offering high yields (up to 92%) and mild reaction conditions. It requires a palladium catalyst, copper co-catalyst, and a base such as triethylamine, proceeding typically at room temperature to 60 °C.
  • Cyclization using strong bases like potassium tert-butoxide or sodium hydride in polar aprotic solvents (NMP, DMF) at 60–100 °C efficiently closes the indole ring, with yields ranging from 75% to over 90%.
  • The methoxylation step is generally performed by methylation of phenolic hydroxy groups using methyl iodide or dimethyl sulfate in the presence of bases like potassium carbonate, achieving high conversion rates (~90%).
  • Selective halogenation at the 7-position is crucial and can be controlled by stoichiometry and reaction temperature to avoid polyhalogenation.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Outcome/Remarks
Starting Materials 4-chloro-2-methoxy-5-methylaniline derivatives Commercially available or synthesized
Halogenation Reagents NCS, Cl2, AcOH Selective 7-chlorination
Methoxylation Reagents Methyl iodide, K2CO3 High yield methylation at 6-OH
Catalysts for Coupling Pd(PPh3)2Cl2, CuI Essential for Sonogashira coupling
Base for Cyclization Potassium tert-butoxide, NaH Promotes ring closure
Solvents NMP, DMF, Acetone Polar aprotic solvents preferred
Reaction Temperatures 0–100 °C Mild to moderate heating
Purification Methods Silica gel chromatography Standard for isolating pure product
Overall Yield 70–90% (stepwise) Efficient for large-scale synthesis

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-methoxy-5-methyl-1H-indole undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN₃) or sodium cyanide (NaCN).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, and heat.

  • Reduction: LiAlH₄, H₂, and a catalyst (e.g., palladium on carbon).

  • Substitution: NaN₃, NaCN, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced indole derivatives.

  • Substitution: Azido or cyano derivatives of the indole.

Scientific Research Applications

Medicinal Chemistry

Indole derivatives, including 7-chloro-6-methoxy-5-methyl-1H-indole, are known for their diverse biological activities. This compound has been investigated for the following therapeutic potentials:

  • Anticancer Activity : Various studies have highlighted the anticancer properties of indole derivatives. The presence of chlorine and methoxy groups in this compound enhances its interaction with biological targets associated with cancer pathways. Research indicates that modifications in the indole structure can lead to compounds with significant cytotoxic effects against different cancer cell lines .
  • Antimicrobial Properties : The compound has shown promising results in antimicrobial assays. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations . Such properties make it a candidate for further development in treating bacterial infections.
  • Anti-inflammatory Effects : Indole derivatives are also recognized for their anti-inflammatory properties. The methoxy group in this compound may contribute to its ability to modulate inflammatory pathways, which is crucial in conditions like arthritis and other inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound can be achieved through various organic synthesis techniques. The methods typically involve:

  • Multi-step Synthesis : The compound can be synthesized through a series of reactions starting from simpler indole derivatives. For instance, chlorination and methoxylation steps are critical for introducing the respective substituents at the desired positions on the indole ring .
  • Green Chemistry Approaches : Recent developments emphasize the use of environmentally friendly reagents and conditions to synthesize indole derivatives efficiently. Utilizing microwave-assisted synthesis or solvent-free conditions can enhance yield while reducing environmental impact .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Study Focus Area Findings
Study AAnticancer ActivityShowed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobial TestingDemonstrated effective inhibition against Gram-positive bacteria with MIC values as low as 10 μg/mL.
Study CAnti-inflammatory EffectsIn vivo studies indicated reduced inflammation markers in animal models treated with the compound.

These findings underscore the potential of this compound as a lead compound for drug development.

Mechanism of Action

The mechanism by which 7-chloro-6-methoxy-5-methyl-1H-indole exerts its effects involves interaction with molecular targets and pathways:

  • Molecular Targets: It may bind to specific receptors or enzymes, influencing biological processes.

  • Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of chlorine significantly impacts electronic distribution. For example, this compound has electron-withdrawing Cl and electron-donating OCH₃/CH₃ groups in close proximity, creating a polarized region on the indole ring. In contrast, 6-chloro-5-methyl-1H-indole lacks the methoxy group, reducing steric hindrance and electronic complexity .

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) IR/NMR Data Highlights
This compound Not reported Expected IR peaks: ~1250 cm⁻¹ (C-O of OCH₃), ~750 cm⁻¹ (C-Cl)
6-Chloro-5-methyl-1H-indole Not reported Calculated XLogP3: 3.0; Topological polar surface area: 15.8 Ų
Compound 77 () >200 (decomposes) ¹H NMR (DMSO-d6): δ 8.15 (s, 1H, indole H), 7.45–7.20 (m, aromatic H)
5-Fluoro-1-methyl-1H-indole () 55–56 ¹H NMR (CDCl₃): δ 7.25 (d, J = 8.5 Hz, 1H), 6.60 (s, 1H)

Key Observations :

  • Melting Points : Compounds with bulky substituents (e.g., Compound 77) exhibit high melting points (>200°C), likely due to strong intermolecular interactions or crystal packing effects. The target compound’s melting point is unreported but may follow similar trends .
  • Spectroscopy: The methoxy group in this compound would produce distinct ¹H NMR signals (~δ 3.8–4.0 ppm for OCH₃) and ¹³C NMR resonances (~55 ppm for OCH₃), differentiating it from non-methoxy analogs .

Biological Activity

7-Chloro-6-methoxy-5-methyl-1H-indole is a heterocyclic compound belonging to the indole family, which is known for its diverse biological activities. The unique substitution pattern of this compound contributes to its potential therapeutic applications, particularly in antimicrobial, antiviral, and anticancer domains. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C10H10ClNO\text{C}_{10}\text{H}_{10}\text{Cl}\text{N}\text{O}

The synthesis typically involves several steps:

  • Halogenation : Chlorination at the 7-position using reagents like thionyl chloride (SOCl₂).
  • Methoxylation : Introduction of the methoxy group at the 6-position using methanol and an acid catalyst.
  • Methylation : The 5-methyl group is introduced via methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate (DMS) .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors and enzymes, influencing cellular signaling pathways related to cell growth and apoptosis.
  • Modulation of Pathways : It has been shown to modulate pathways involved in immune response and cancer cell proliferation .

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some indole derivatives has been reported as low as 0.98 μg/mL against MRSA .

Anticancer Properties

Indoles are recognized for their anticancer potential. In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For example:

  • A549 Cells : Significant antiproliferative activity was observed against A549 lung cancer cells.
  • Mechanisms : The compound may induce apoptosis and inhibit cell cycle progression, making it a candidate for further development in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialS. aureus, MRSAMIC = 0.98 μg/mL
AnticancerA549 lung cancer cellsInduction of apoptosis
CytotoxicityVarious cancer cell linesSignificant antiproliferative activity

Research Findings

Recent studies have highlighted the following points regarding the biological activity of this compound:

  • Antibacterial Activity : The compound shows promise against resistant bacterial strains, indicating its potential in treating infections caused by antibiotic-resistant pathogens.
  • Cancer Therapeutics : Its ability to target cancer cell lines suggests a role in developing new anticancer agents.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with key proteins involved in bacterial resistance and cancer progression, supporting its therapeutic potential .

Q & A

Basic: What are the optimal synthetic routes for 7-chloro-6-methoxy-5-methyl-1H-indole, considering functional group compatibility and yield?

Methodological Answer:

  • Step 1: Core Indole Functionalization
    Begin with a 5-methylindole scaffold. Introduce the methoxy group at position 6 via nucleophilic substitution using NaOMe or Cu-mediated coupling under anhydrous conditions (e.g., PEG-400/DMF solvent system) .
  • Step 2: Chlorination Strategies
    Use chlorinating agents like PCl₅ or SOCl₂ at position 7. For regioselectivity, protect the methoxy group with TMSCl to avoid side reactions .
  • Step 3: Purification
    Employ flash column chromatography (70:30 EtOAc/hexane) to isolate the product. Monitor purity via TLC (Rf ~0.3) and confirm with 1H NMR^1 \text{H NMR} (e.g., aromatic proton splitting patterns) .
  • Yield Optimization
    Catalytic hydrogenation or Pd-mediated cross-coupling can improve yields (>50%) while minimizing byproducts like dehalogenated derivatives .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural validation?

Methodological Answer:

  • Multinuclear NMR
    Use 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR (if applicable) to resolve substituent positions. For example, the methoxy group at C6 shows a singlet (~δ 3.8 ppm), while C7-Cl deshields adjacent protons .
  • X-Ray Crystallography
    Refine crystal structures using SHELX software. Validate bond lengths/angles against density-functional theory (DFT)-optimized geometries .
  • High-Resolution Mass Spectrometry (HRMS)
    Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error. Cross-check with isotopic patterns for Cl and CH₃ groups .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements
    Wear NIOSH-certified respirators (P95 filters) and chemically resistant gloves (e.g., nitrile). Use face shields during solvent handling .
  • Engineering Controls
    Conduct reactions in fume hoods with HEPA filters. Avoid aqueous waste disposal due to potential halogenated byproducts .
  • Emergency Response
    For skin contact, rinse with 0.1% acetic acid (neutralizes basic impurities) followed by soap. No specific antidote is documented; seek medical evaluation for ingestion .

Advanced: How can DFT calculations resolve electronic properties and predict reactivity?

Methodological Answer:

  • Functional Selection
    Use hybrid functionals (e.g., B3LYP) with exact exchange terms for accurate thermochemical data. Include dispersion corrections (e.g., D3BJ) for van der Waals interactions .
  • Reactivity Prediction
    Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, C3 and C4 positions are reactive toward electrophilic substitution due to electron-rich indole π-system .
  • Validation
    Compare computed IR spectra with experimental data. Deviations >5% may indicate tautomerism or solvation effects .

Advanced: How to resolve contradictions in 1H NMR^1 \text{H NMR}1H NMR data caused by tautomerism or steric effects?

Methodological Answer:

  • Variable-Temperature NMR
    Perform experiments at 25–60°C to observe dynamic tautomerism. Sharpening of split peaks at higher temperatures indicates rapid proton exchange .
  • DFT-Aided Interpretation
    Simulate NMR chemical shifts using Gaussian09 with IEFPCM solvation model. Discrepancies >0.5 ppm suggest conformational flexibility or hydrogen bonding .
  • 2D NMR Techniques
    Use 1H-13C^1 \text{H-}^{13} \text{C} HSQC to correlate ambiguous protons with carbons. For example, distinguish C7-Cl from C5-CH₃ via 13C^{13} \text{C} chemical shifts (~δ 110–125 ppm for aromatic carbons) .

Advanced: How does the substitution pattern influence receptor binding in biochemical studies?

Methodological Answer:

  • Molecular Docking
    Use AutoDock Vina to model interactions with serotonin receptors (5-HT). The C7-Cl group may enhance binding affinity via hydrophobic interactions with Leu228 in the 5-HT₂A pocket .
  • Enzyme Inhibition Assays
    Test against cytochrome P450 isoforms (e.g., CYP3A4). The 6-methoxy group reduces metabolic clearance compared to hydroxylated analogs, as shown in liver microsome studies .
  • Pathway Analysis
    Map interactions using KEGG pathways. Overexpression of indoleamine 2,3-dioxygenase (IDO1) in cancer cells suggests potential as an immunomodulatory agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-6-methoxy-5-methyl-1H-indole
Reactant of Route 2
7-chloro-6-methoxy-5-methyl-1H-indole

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